molecular formula C16H26N2O5S B14067227 methyl 2-((1R,3R)-3-((tert-butoxycarbonyl)amino)-1-hydroxy-4-methylpentyl)thiazole-4-carboxylate

methyl 2-((1R,3R)-3-((tert-butoxycarbonyl)amino)-1-hydroxy-4-methylpentyl)thiazole-4-carboxylate

Cat. No.: B14067227
M. Wt: 358.5 g/mol
InChI Key: VXUVOZZDUHMBBP-ZYHUDNBSSA-N
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Description

Methyl 2-((1R,3R)-3-((tert-butoxycarbonyl)amino)-1-hydroxy-4-methylpentyl)thiazole-4-carboxylate is a complex organic compound that features a thiazole ring, a tert-butoxycarbonyl (Boc) protected amino group, and a methyl ester functional group. Compounds like this are often used in medicinal chemistry and organic synthesis due to their unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-((1R,3R)-3-((tert-butoxycarbonyl)amino)-1-hydroxy-4-methylpentyl)thiazole-4-carboxylate typically involves multiple steps:

    Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Boc-Protected Amino Group: The tert-butoxycarbonyl (Boc) group is commonly introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.

    Esterification: The carboxylic acid group can be converted to a methyl ester using methanol and a strong acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production methods would likely involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can be oxidized to a ketone using reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

    Reduction: The ester group can be reduced to an alcohol using lithium aluminum hydride (LiAlH4).

    Substitution: The Boc-protected amino group can undergo nucleophilic substitution reactions, especially after deprotection.

Common Reagents and Conditions

    Oxidation: PCC, DMP

    Reduction: LiAlH4, NaBH4

    Substitution: Nucleophiles like amines or thiols

Major Products

    Oxidation: Ketones

    Reduction: Alcohols

    Substitution: Substituted amines or thioethers

Scientific Research Applications

Chemistry

This compound can be used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

Biology

In biological research, it may serve as a probe or a building block for the synthesis of biologically active molecules.

Medicine

Industry

Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action would depend on the specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors, altering their activity. The Boc-protected amino group can be deprotected under acidic conditions, revealing a free amine that can participate in further biochemical interactions.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-((1R,3R)-3-amino-1-hydroxy-4-methylpentyl)thiazole-4-carboxylate: Similar structure but without the Boc protection.

    Ethyl 2-((1R,3R)-3-((tert-butoxycarbonyl)amino)-1-hydroxy-4-methylpentyl)thiazole-4-carboxylate: Similar but with an ethyl ester instead of a methyl ester.

Uniqueness

The presence of the Boc-protected amino group and the specific stereochemistry (1R,3R) makes this compound unique, offering specific reactivity and biological activity profiles.

Properties

Molecular Formula

C16H26N2O5S

Molecular Weight

358.5 g/mol

IUPAC Name

methyl 2-[(1R,3R)-1-hydroxy-4-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]pentyl]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C16H26N2O5S/c1-9(2)10(18-15(21)23-16(3,4)5)7-12(19)13-17-11(8-24-13)14(20)22-6/h8-10,12,19H,7H2,1-6H3,(H,18,21)/t10-,12-/m1/s1

InChI Key

VXUVOZZDUHMBBP-ZYHUDNBSSA-N

Isomeric SMILES

CC(C)[C@@H](C[C@H](C1=NC(=CS1)C(=O)OC)O)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C)C(CC(C1=NC(=CS1)C(=O)OC)O)NC(=O)OC(C)(C)C

Origin of Product

United States

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